molecular formula C10H12FNO3 B13607310 4-(5-Fluoro-2-nitrophenyl)butan-2-ol

4-(5-Fluoro-2-nitrophenyl)butan-2-ol

Cat. No.: B13607310
M. Wt: 213.21 g/mol
InChI Key: BPVKEMDXMLTDAG-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-nitrophenyl)butan-2-ol is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-nitrophenyl)butan-2-ol typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with a suitable butanol derivative under controlled conditions. The reaction may proceed through a series of steps including nucleophilic addition, reduction, and purification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-nitrophenyl)butan-2-ol can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-(5-Fluoro-2-nitrophenyl)butan-2-one or 4-(5-Fluoro-2-nitrophenyl)butanoic acid.

    Reduction: Formation of 4-(5-Fluoro-2-aminophenyl)butan-2-ol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(5-Fluoro-2-nitrophenyl)butan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

4-(5-fluoro-2-nitrophenyl)butan-2-ol

InChI

InChI=1S/C10H12FNO3/c1-7(13)2-3-8-6-9(11)4-5-10(8)12(14)15/h4-7,13H,2-3H2,1H3

InChI Key

BPVKEMDXMLTDAG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)F)[N+](=O)[O-])O

Origin of Product

United States

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